molecular formula C19H19N3O3S B2564286 (2Z)-2-[(4-ethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide CAS No. 892296-67-2

(2Z)-2-[(4-ethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide

Cat. No.: B2564286
CAS No.: 892296-67-2
M. Wt: 369.44
InChI Key: XOYWZRFVIQRFMN-QOCHGBHMSA-N
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Description

“(2Z)-2-[(4-ethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide” is a structurally complex heterocyclic compound featuring a pyrano[2,3-c]pyridine core. Key functional groups include a (4-ethoxyphenyl)imino substituent at position 2, a hydroxymethyl group at position 5, a methyl group at position 8, and a carbothioamide moiety at position 3. The (2Z) configuration denotes the stereochemistry of the imine double bond.

Properties

IUPAC Name

2-(4-ethoxyphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-3-24-14-6-4-13(5-7-14)22-19-16(18(20)26)8-15-12(10-23)9-21-11(2)17(15)25-19/h4-9,23H,3,10H2,1-2H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYWZRFVIQRFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-[(4-ethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H19N3O3S
  • Molecular Weight : 369.44 g/mol
  • IUPAC Name : (2Z)-5-(hydroxymethyl)-2-[(4-ethoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial properties. Various studies have indicated that this compound exhibits significant activity against a range of microorganisms.

Antimicrobial Activity

  • Antibacterial Properties :
    • The compound has shown effectiveness against several bacterial strains, including:
      • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
      • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
    • A study highlighted that derivatives of similar compounds demonstrated substantial antibacterial activity, suggesting a potential for this compound to be developed into effective antimicrobial agents .
  • Antifungal Properties :
    • Preliminary evaluations indicate antifungal activity against common pathogens such as Candida albicans and Aspergillus species. These findings align with the broader trend of pyrano[2,3-c]pyridine derivatives exhibiting antifungal properties .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest the following potential mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : The compound may inhibit DNA or RNA synthesis in microorganisms, a common mechanism among many antibacterial agents .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Study 1 Investigated the antibacterial effects against E. coli and S. aureus; showed significant inhibition zones compared to controls .
Study 2 Evaluated antifungal activity against C. albicans; demonstrated comparable efficacy to established antifungal agents .
Study 3 Explored structure–activity relationships (SAR) among pyrano[2,3-c]pyridine derivatives; identified key functional groups contributing to enhanced biological activity .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (2Z)-2-[(4-ethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide exhibit a range of biological activities:

  • Anticancer Activity:
    • Several studies have documented the anticancer properties of pyrano[2,3-c]pyridine derivatives. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties:
    • The compound has demonstrated significant antimicrobial activity against both bacterial and fungal strains. Its mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways .
  • Antioxidant Effects:
    • The presence of hydroxymethyl and imine functional groups contributes to its antioxidant capabilities, which can mitigate oxidative stress in biological systems .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic steps include:

  • Formation of the Pyrano[2,3-c]pyridine Framework:
    • This can be achieved through cyclization reactions involving appropriate aldehydes and ketones in the presence of catalysts.
  • Imine Formation:
    • The reaction between the amine and aldehyde components leads to the formation of the imine linkage, which is crucial for the biological activity of the compound.

Case Studies

  • Case Study on Anticancer Activity:
    • A study published in Bioorganic & Medicinal Chemistry reported that derivatives of pyrano[2,3-c]pyridine showed selective cytotoxicity against breast cancer cells while sparing normal cells. The study highlighted the role of structural modifications in enhancing anticancer potency .
  • Case Study on Antimicrobial Efficacy:
    • Research conducted on various pyrano derivatives indicated effective inhibition of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparison with Similar Compounds

Table 1: Comparative NMR Chemical Shifts (ppm) in Key Regions

Region Target Compound Compound 1 Rapa
Positions 29–36 6.8–7.2 6.7–7.1 6.9–7.3
Positions 39–44 1.2–1.5 1.3–1.6 1.1–1.4

The target compound’s hydroxymethyl and ethoxyphenyl groups likely contribute to deshielding effects in region A, while the methyl group at position 8 influences region B. These shifts are critical for identifying substituent locations in synthetic analogs .

Reactivity and Functional Group Analysis

The carbothioamide group at position 3 distinguishes the target compound from analogs with carboxamide or ester functionalities.

Implications of Lumping Strategies

highlights that compounds with analogous structures (e.g., similar pyrano-pyridine cores) are often grouped using lumping strategies to simplify reaction modeling. While this approach assumes comparable physicochemical behavior, the target compound’s unique substituents—particularly the ethoxyphenyl and hydroxymethyl groups—may necessitate separate consideration in reaction networks or environmental fate studies .

Research Findings

  • Spectroscopic Differentiation: NMR profiles confirm that minor structural variations in regions A and B are sufficient to distinguish the target compound from analogs like Rapa and compound 1 .
  • Functional Group Impact : The carbothioamide moiety introduces distinct electronic and steric effects, which could modulate biological activity or degradation pathways compared to carboxamide-containing analogs.
  • Lumping Limitations : While lumping strategies () are effective for modeling structurally similar compounds, the target’s unique substituents highlight the need for tailored analyses in reaction kinetics or environmental simulations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing (2Z)-2-[(4-ethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide?

  • Methodological Answer : The synthesis of this compound likely involves multi-step heterocyclic chemistry. Key steps may include:

  • Imination : Reacting a pyrano[2,3-c]pyridine precursor with 4-ethoxyaniline under acidic conditions to form the imine linkage.
  • Functionalization : Introducing the hydroxymethyl group via nucleophilic substitution or oxidation-reduction sequences (e.g., using NaBH₄ for reduction of ketones to alcohols).
  • Carbothioamide formation : Treating a carboxylic acid derivative with Lawesson’s reagent or thiophosgene.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the imine (C=N, δ ~8.5–9.5 ppm) and hydroxymethyl (CH₂OH, δ ~3.5–4.5 ppm) groups.
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns.
  • HPLC : C18 reverse-phase column with UV detection (λ = 254 nm) to assess purity. Cross-reference retention times with synthetic intermediates .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis steps involving volatile reagents (e.g., dichloromethane).
  • Storage : Keep in a desiccator at 4°C, away from oxidizing agents. Label containers with GHS hazard codes (e.g., H315 for skin irritation).
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Incinerate organic waste at ≥850°C .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking be applied to predict the compound’s reactivity or biological interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the molecular geometry (B3LYP/6-31G* level) to calculate electronic properties (e.g., HOMO-LUMO gap, dipole moment) and predict nucleophilic/electrophilic sites.
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Validate docking poses with MD simulations (AMBER force field) and compare binding energies to known inhibitors .

Q. What strategies resolve contradictions in spectroscopic data between theoretical predictions and experimental results?

  • Methodological Answer :

  • Dynamic NMR : If tautomerism (e.g., imine-enamine equilibrium) causes peak splitting, conduct variable-temperature 1H^1H-NMR (e.g., 25–80°C) to observe coalescence.
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to clarify ambiguous signals in heteronuclear correlation spectra (HSQC/HMBC).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., Z/E isomerism) via single-crystal analysis (Mo-Kα radiation, SHELX refinement) .

Q. How can researchers design experiments to study the compound’s stability under various pH, temperature, and solvent conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Acidic/Base Hydrolysis : Incubate the compound in 0.1 M HCl/NaOH (37°C, 24 hrs) and monitor degradation via HPLC.
  • Oxidative Stress : Expose to 3% H₂O₂ and analyze peroxide adducts via LC-MS.
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures.
  • Kinetic Analysis : Fit degradation data to first-order or Arrhenius models to predict shelf-life .

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